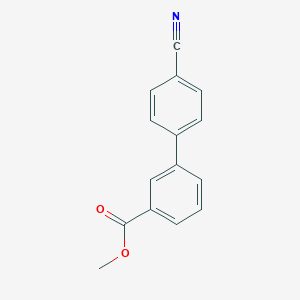

Methyl 3-(4-cyanophenyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

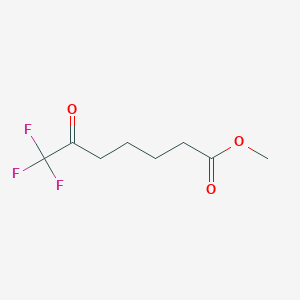

Methyl 3-(4-cyanophenyl)benzoate is an organic compound with the molecular formula C15H11NO2. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and a cyano group is attached to the phenyl ring. This compound is known for its applications in organic synthesis and various chemical reactions.

Applications De Recherche Scientifique

Crystal and Molecular Structure Analysis

Methyl 3-(4-cyanophenyl)benzoate and its derivatives have been extensively studied for their crystal and molecular structures. For instance, Vani (1983) analyzed the structure of a related compound, 4-cyanophenyl-3-methyl-4'-(4”-n-undecyloxycin-namoyloxy)benzoate, which exhibits a reentrant nematic phase (Vani, 1983).

Liquid Crystal Research

Research by Urs and Sadashiva (1982) contributed to the understanding of liquid crystal phases, particularly in the context of derivatives of this compound. They synthesized and studied compounds exhibiting reentrant nematic phases (Urs & Sadashiva, 1982).

Radical Addition and Chemical Synthesis

Bagal, de Greef, and Zard (2006) demonstrated the use of a related compound, cyano(ethoxycarbonothioylthio)methyl benzoate, in radical addition reactions to introduce an acyl unit to olefins (Bagal, de Greef, & Zard, 2006).

Exploration of Mesomorphic Properties

Synthesis and Characterization

Taylor et al. (1996) synthesized and characterized benzyl and benzoyl derivatives of methyl 4-(2,5-dihydroxybenzylamino)benzoate, contributing to the knowledge of chemical synthesis and properties of such compounds (Taylor et al., 1996).

Polymer Research

In polymer research, Yang, Jikei, and Kakimoto (1999) utilized a derivative of this compound in the synthesis of hyperbranched aromatic polyamide, revealing its applications in advanced material science (Yang, Jikei, & Kakimoto, 1999).

Photophysical Properties

Kim et al. (2021) explored the photophysical properties of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives, providing insights into their potential applications in luminescence and photonics (Kim et al., 2021).

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 3-(4-cyanophenyl)benzoate can be synthesized through several methods. One common method involves the esterification of 3-(4-cyanophenyl)benzoic acid with methanol in the presence of an acidic catalyst. The reaction typically requires refluxing the mixture to achieve the desired esterification .

Industrial Production Methods: In industrial settings, the synthesis of methyl benzoates, including this compound, often employs solid acid catalysts such as zirconium or titanium-based catalysts. These catalysts offer high activity and can be reused multiple times, making the

Propriétés

IUPAC Name |

methyl 3-(4-cyanophenyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-18-15(17)14-4-2-3-13(9-14)12-7-5-11(10-16)6-8-12/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCAOHCIPFFOIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405426 |

Source

|

| Record name | Methyl 3-(4-cyanophenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149505-91-9 |

Source

|

| Record name | Methyl 3-(4-cyanophenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Urea, [(3-chlorophenyl)phenylmethyl]-](/img/structure/B178830.png)

![6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B178831.png)

![(S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B178833.png)